

Application Notes and Protocols: Synthesis of Avermectin B1a Monosaccharide via Acid Hydrolysis

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Compound of Interest

Compound Name: *Avermectin B1a monosaccharide*

Cat. No.: *B15579646*

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Introduction

Avermectin B1a is a potent macrocyclic lactone with significant anthelmintic and insecticidal properties.^[1] Its biological activity can be modified by altering its structure, particularly the disaccharide moiety attached at the C-13 position. The selective removal of the terminal oleandrose unit through acid hydrolysis yields **Avermectin B1a monosaccharide**. This derivative is a valuable compound for structure-activity relationship (SAR) studies, the development of new therapeutic agents, and as an analytical standard for degradation studies.^[2]

These application notes provide a detailed protocol for the synthesis of **Avermectin B1a monosaccharide** by acid hydrolysis of Avermectin B1a, followed by purification and characterization.

Data Presentation

Table 1: Physicochemical Properties of Avermectin B1a and its Monosaccharide Derivative

| Compound | Molecular Formula | Molecular Weight (g/mol) |
|----------------------------------|-------------------|----------------------------|
| Avermectin B1a | C48H72O14 | 873.1[3] |
| Avermectin B1a Monosaccharide | C41H60O11 | 728.92[4] |

Table 2: High-Performance Liquid Chromatography (HPLC) Purity of Avermectin B1a Monosaccharide

| Parameter | Value |
|-----------|---|
| Purity | >90%[5] |
| Note | Purity can be further enhanced by optimizing the preparative HPLC purification steps. |

Table 3: Mass Spectrometry Data for Avermectin B1a and Avermectin B1a Monosaccharide

| Compound | Ion | m/z (Observed) | Fragmentation Pattern |
|----------------------------------|--------|----------------|--|
| Avermectin B1a | [M+H]+ | 873.4995[3] | Loss of one saccharide unit (144 Da) results in a fragment at m/z 711.4106. Loss of the disaccharide unit (288 Da) results in a fragment at m/z 567.3319.[2] |
| Avermectin B1a Monosaccharide | [M+H]+ | 729.4216[2] | Loss of the monosaccharide unit (144 Da) results in a fragment at m/z 585.3430.[2] |

Table 4: ^1H and ^{13}C NMR Chemical Shift Data

The NMR spectra of **Avermectin B1a monosaccharide** are very similar to those of Avermectin B1a, with the primary differences arising from the absence of the terminal oleandrose sugar. Key changes are observed around the H-4' and C-4' positions of the remaining sugar moiety.[\[2\]](#) A comprehensive comparison of the chemical shifts for Avermectin B1a is provided below for reference.

| Avermectin B1a | ^1H Chemical Shift (δ ppm) | ^{13}C Chemical Shift (δ ppm) |
|----------------|--|--|
| H-4' | Referenced in literature [2] | Referenced in literature [2] |
| C-4' | Referenced in literature [2] | Referenced in literature [2] |
| H-26 | Overlapped | 74.33 |
| H-26a | 1.03 (d, 6.8 Hz) | 13.59 |
| C-25 | - | 77.80 |
| C-27 | - | 27.42 |

Note: Detailed 1D and 2D NMR spectra are often available in the supplementary information of cited literature for precise assignments.[\[2\]](#)

Experimental Protocols

Protocol 1: Acid Hydrolysis of Avermectin B1a

This protocol outlines the acid-catalyzed cleavage of the terminal glycosidic bond of Avermectin B1a.

Materials:

- Avermectin B1a
- Acetonitrile (ACN), HPLC grade
- Hydrochloric Acid (HCl), 0.5 M

- Sodium Hydroxide (NaOH), 0.5 M
- Round-bottom flask
- Magnetic stirrer and stir bar
- Standard laboratory glassware

Procedure:

- Dissolve 1.0 g of Avermectin B1a in 100 mL of acetonitrile in a round-bottom flask.
- Add 100 mL of 0.5 M hydrochloric acid to the solution.
- Stir the reaction mixture at room temperature for 24 hours.
- After 24 hours, neutralize the reaction mixture by adding 100 mL of 0.5 M sodium hydroxide.
- Add an additional 100 mL of acetonitrile to the neutralized solution to ensure all components remain in solution.
- The resulting solution contains a mixture of **Avermectin B1a monosaccharide**, unreacted Avermectin B1a, and the aglycone, and is now ready for purification.

Protocol 2: Purification of Avermectin B1a Monosaccharide by Preparative HPLC

This protocol describes the isolation and purification of the **Avermectin B1a monosaccharide** from the hydrolysis reaction mixture.

Instrumentation and Columns:

- Preparative High-Performance Liquid Chromatography (HPLC) system
- Ultimate AQ-C18 column (250 x 70 mm, 10 μ m particle size) for initial separation.[\[2\]](#)
- Ultimate XB-C18 column (250 x 50 mm, 10 μ m particle size) for further purification.[\[2\]](#)

Mobile Phases:

- Mobile Phase A (MPA) for initial separation: 10 mM Ammonium Acetate (NH₄OAc) in Water. [\[2\]](#)
- Mobile Phase B (MPB) for initial separation: Acetonitrile (ACN).[\[2\]](#)
- Mobile Phase A (MPA) for second purification: 0.05% Trifluoroacetic Acid (TFA) in Water.[\[2\]](#)
- Mobile Phase B (MPB) for second purification: Methanol (MeOH).[\[2\]](#)

Procedure:

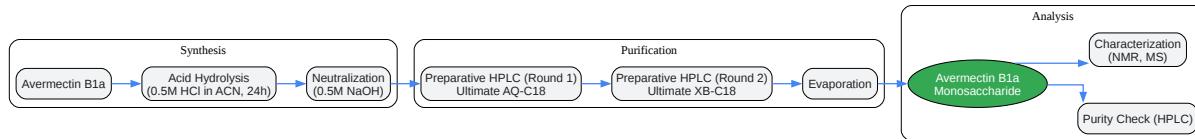
First Round of Purification:

- Separate the neutralized reaction mixture using a gradient elution on the Ultimate AQ-C18 column at room temperature.
- The flow rate is 200 mL/min.
- The gradient is as follows: 0 min (55% B), 41 min (77% B), 42 min (100% B), and 47 min (100% B).[\[2\]](#)
- Collect the fractions containing the **Avermectin B1a monosaccharide**.

Second Round of Purification:

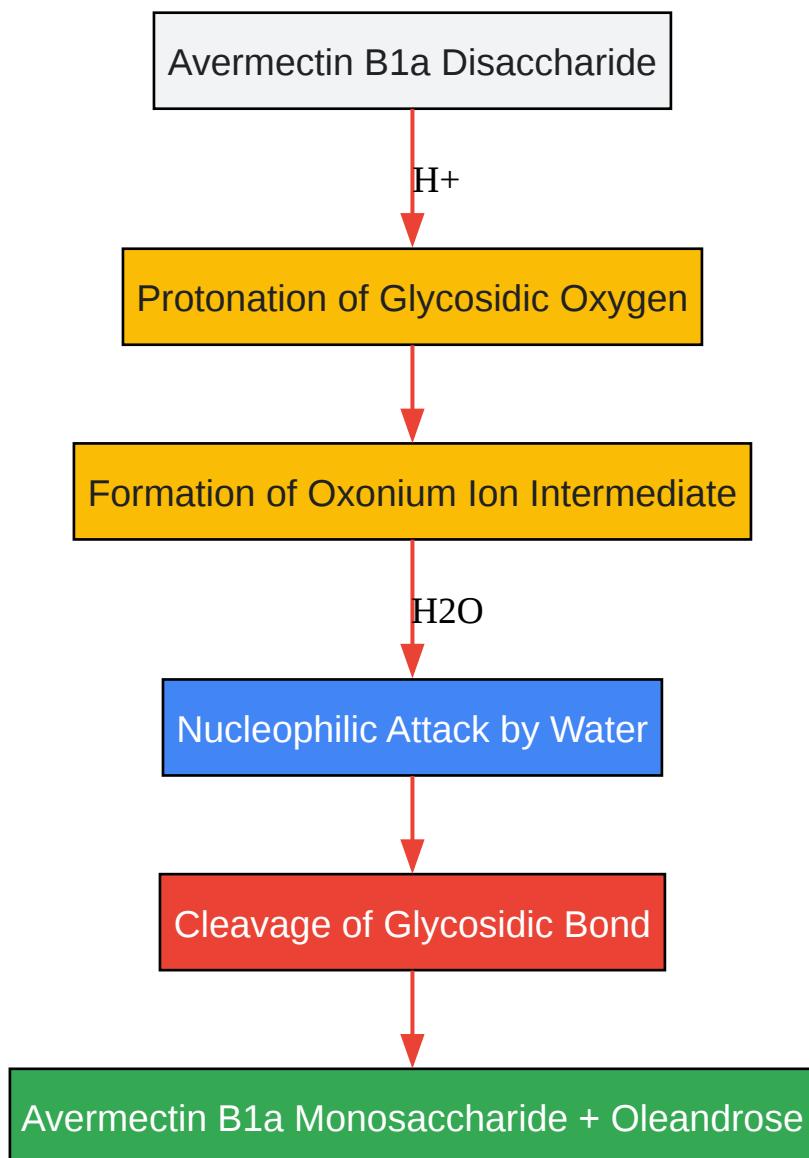
- Further purify the collected fractions through a second round of preparative HPLC using a gradient elution on the Ultimate XB-C18 column at room temperature.
- The flow rate is 100 mL/min.
- The gradient is as follows: 0 min (70% B), 40 min (90% B), 41 min (100% B), and 47 min (100% B).[\[2\]](#)
- After each round of isolation, evaporate the collected fractions to dryness.
- Analyze the dried fractions via analytical HPLC to confirm purity.

Mandatory Visualizations



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Caption: Experimental workflow for the synthesis of **Avermectin B1a monosaccharide**.



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Caption: Mechanism of acid-catalyzed hydrolysis of the glycosidic bond.

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